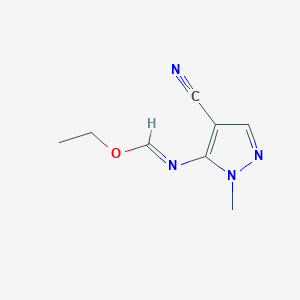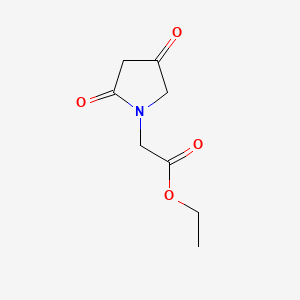
1-(2,4-Dinitrophenyl)ethan-1-one
Descripción general
Descripción
1-(2,4-Dinitrophenyl)ethan-1-one is an organic compound characterized by the presence of a dinitrophenyl group attached to an ethanone moiety. This compound is notable for its vibrant yellow color and is commonly used in various chemical reactions and analytical procedures. Its structure consists of a phenyl ring substituted with two nitro groups at the 2 and 4 positions, and a carbonyl group attached to the ethanone chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,4-Dinitrophenyl)ethan-1-one can be synthesized through the nitration of acetophenone. The process involves the reaction of acetophenone with a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Dinitrophenyl)ethan-1-one undergoes several types of chemical reactions, including:
Addition-Elimination Reactions: It reacts with hydrazine derivatives to form hydrazones, which are useful in identifying carbonyl compounds.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as tin and hydrochloric acid.
Substitution Reactions: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Hydrazine Derivatives: Used in the formation of hydrazones.
Reducing Agents: Such as tin and hydrochloric acid for reduction reactions.
Nucleophiles: For substitution reactions.
Major Products Formed:
Hydrazones: Formed from the reaction with hydrazine derivatives.
Amino Derivatives: Formed from the reduction of nitro groups.
Substituted Phenyl Derivatives: Formed from nucleophilic aromatic substitution.
Aplicaciones Científicas De Investigación
1-(2,4-Dinitrophenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the identification of carbonyl compounds through the formation of hydrazones.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dinitrophenyl)ethan-1-one involves its ability to form stable hydrazones with carbonyl compounds. This reaction is facilitated by the electron-withdrawing nature of the nitro groups, which increases the electrophilicity of the carbonyl carbon. The compound also acts as a substrate in various reduction and substitution reactions, where the nitro groups play a crucial role in the reactivity and stability of the intermediates.
Comparación Con Compuestos Similares
2,4-Dinitrophenylhydrazine: Similar in structure but contains a hydrazine group instead of an ethanone moiety.
2,4-Dinitrobenzaldehyde: Contains an aldehyde group instead of an ethanone moiety.
2,4-Dinitrotoluene: Contains a methyl group instead of an ethanone moiety.
Uniqueness: 1-(2,4-Dinitrophenyl)ethan-1-one is unique due to its specific reactivity with carbonyl compounds, making it a valuable reagent in analytical chemistry. Its ability to undergo various chemical reactions also makes it versatile in synthetic applications.
Propiedades
IUPAC Name |
1-(2,4-dinitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQDFKPCHUGQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608268 | |
| Record name | 1-(2,4-Dinitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60608268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62572-86-5 | |
| Record name | 1-(2,4-Dinitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60608268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-Dihydro-5H-cyclopenta[d]pyridazine](/img/structure/B3355396.png)



![4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde](/img/structure/B3355424.png)







